molecular formula C3H9NNa2O7P2 B8802444 PAMIDRONATE DISODIUM

PAMIDRONATE DISODIUM

Cat. No.: B8802444
M. Wt: 279.03 g/mol
InChI Key: CEYUIFJWVHOCPP-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt typically involves the reaction of 3-aminopropylphosphonic acid with phosphorous acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PAMIDRONATE DISODIUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include different phosphonate derivatives, which can be used in various applications, including pharmaceuticals and industrial processes .

Scientific Research Applications

PAMIDRONATE DISODIUM has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt involves the inhibition of bone resorption. The compound adsorbs to calcium phosphate crystals in bone, blocking the dissolution of this mineral component. It also inhibits the activity of osteoclasts, the cells responsible for bone resorption . This dual action helps maintain bone density and strength.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PAMIDRONATE DISODIUM is unique due to its specific molecular structure, which provides a balance between efficacy and safety. Its ability to inhibit bone resorption without significantly affecting bone formation and mineralization makes it a valuable therapeutic agent .

Properties

Molecular Formula

C3H9NNa2O7P2

Molecular Weight

279.03 g/mol

IUPAC Name

disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid

InChI

InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2

InChI Key

CEYUIFJWVHOCPP-UHFFFAOYSA-L

SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.35 g of 3-amino-1-hydroxypropane-1,1-diphosphonic acid are suspended in 100 ml of water and, while stirring, 1N sodium hydroxide solution (approximately 20.0 ml) is added dropwise until neutralisation is complete (pH=7.4). The whole is concentrated to dryness by evaporation under reduced pressure at 60°-70° and dried under reduced pressure (approximately 20 mbar) until the weight is constant. Disodium 3-amino-1-hydroxypropane-1,1-diphosphonate is obtained in the form of an amorphous product that is deliquescent in air and that according to Karl Fischer titration contains approximately 12.9% by weight of water.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

70.0 kg of 3-amino-1-hydroxypropane-1,1-diphosphonic acid are suspended while stirring in 140 liters of demineralised water. The suspension is heated to 65°-70° and 59.9 liters (79.5 kg) of 30% aqueous sodium hydroxide solution are added at such a rate that the temperature of the reaction mixture rises to approximately 85° with the formation of a clear solution. The pH value of the solution should be between 7.2 and 7.5. It can be finely adjusted if necessary by the addition of small amounts of 30% sodium hydroxide solution or of 3-amino-1-hydroxypropane-1,1-diphosphonic acid. The solution is cleared by filtering through a filter that is coated with a small quantity of diatomaceous earth and has been preheated to 75°-80° into a vessel preheated to the same temperature. The solution is inoculated, and, while stirring, cooled in the course of 2 hours to 20°-25°, 70 liters of 96% ethanol are added in the course of a further 2 hours while stirring, the mixture is then cooled to 0°-5° in the course of 1 hour and the reaction is completed by stirring at this temperature for at least 1 hour. The mother liquor is then centrifuged off and the residue is washed in portions with a mixture of 25 liters of ethanol and 45 liters of demineralised water. The whole is centrifuged thoroughly and dried in a vacuum cabinet at 35°-40° until the weight is constant (approximately 24 hours). Disodium 3-amino-1-hydroxypropane-1,1-diphosphonate is obtained in the novel crystal form containing water of crystallisation (modification E), the IR spectrum of which is identical to that of the product obtained according to Example 1.
Quantity
70 kg
Type
reactant
Reaction Step One
Quantity
59.9 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
140 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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